

# Technical Whitepaper: Physicochemical Properties of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid

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## Compound of Interest

**Compound Name:** 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid

**Cat. No.:** B1301575

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## Executive Summary

This document provides a detailed overview of the predicted physicochemical properties of **2-(trifluoromethyl)furan-3,4-dicarboxylic acid**. Central to this guide is the predicted boiling point, supplemented by other computational data to offer a comprehensive profile of the compound. This paper includes a comparative analysis with structurally related furan dicarboxylic acids, outlines theoretical prediction methodologies, and provides a standardized experimental protocol for the empirical determination of the boiling point for a high-melting-point solid organic acid. All data is presented to support further research and application in drug development and materials science.

## Predicted Physicochemical Data

Computational models are essential for estimating the properties of novel compounds prior to their synthesis and experimental characterization. The predicted data for **2-(trifluoromethyl)furan-3,4-dicarboxylic acid** (CAS: 91324-01-5) has been aggregated from chemical databases.

## Data Presentation

The following table summarizes the key predicted physicochemical properties for the target compound and provides experimental or estimated data for structurally related analogs to offer

context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Predicted Boiling Point (°C)	Melting Point (°C)	Notes
2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>5</sub>	224.09	356.9 ± 42.0[1][2][3]	Not available	Additional predicted data: Density: 1.713 ± 0.06 g/cm <sup>3</sup> ; pKa: 2.57 ± 0.40[2][3].
Furan-3,4-dicarboxylic Acid	C <sub>6</sub> H <sub>4</sub> O <sub>5</sub>	156.09	372.0 - 373.0 (est)[4]	Not available	Provides a baseline without the trifluoromethyl group.
Furan-2,5-dicarboxylic Acid	C <sub>6</sub> H <sub>4</sub> O <sub>5</sub>	156.09	420[5]	342[5]	A well-studied, stable isomer used in green chemistry[5].
Furan-2,4-dicarboxylic Acid	C <sub>6</sub> H <sub>4</sub> O <sub>5</sub>	156.09	240.29 (rough est)[6]	266[6]	Illustrates the impact of carboxyl group positioning on physical properties.

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2-							A simpler, mono- carboxylic analog. Note: Boiling point is under reduced pressure[7].
Furancarboxylic Acid	$C_5H_4O_3$	112.08	142.5 (at 0.027 bar)[7]	133			

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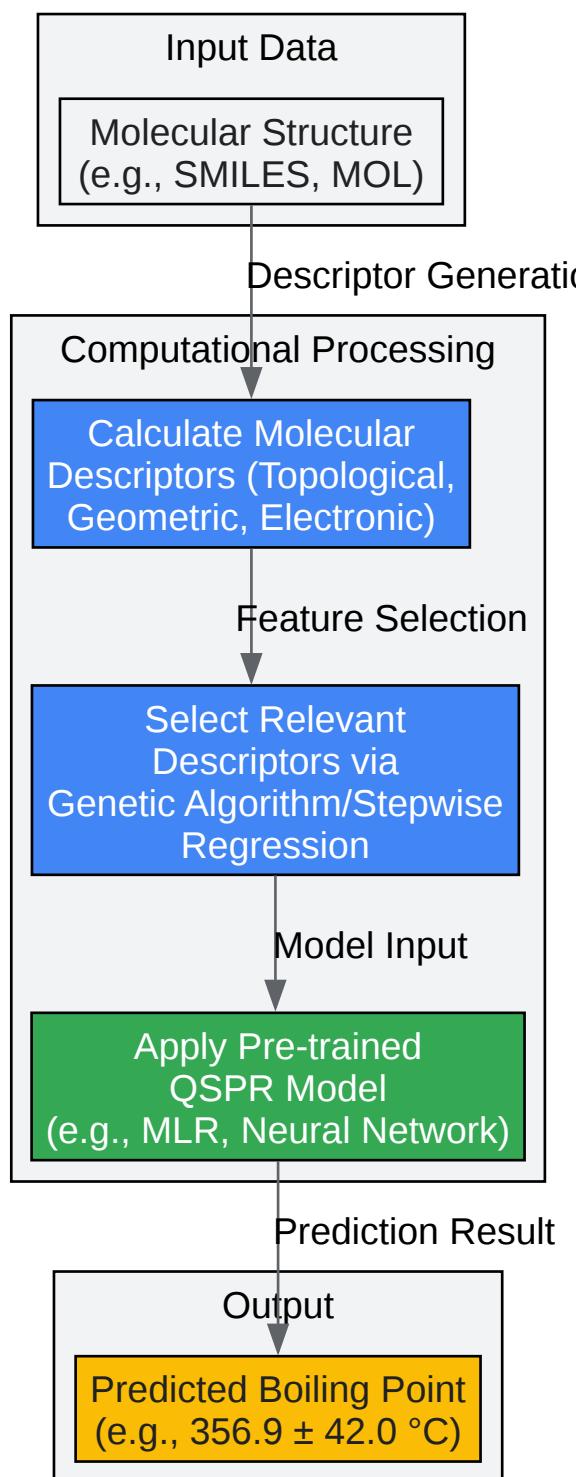
## Methodologies for Boiling Point Prediction & Determination

### Theoretical Prediction: QSPR Models

The predicted boiling point of **2-(trifluoromethyl)furan-3,4-dicarboxylic acid** is derived from Quantitative Structure-Property Relationship (QSPR) models. These computational methods establish a mathematical relationship between the chemical structure of a compound and its physical properties.

- Core Principle: QSPR models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic features (e.g., electronegativity, bond lengths)[8][9].
- Model Development: A regression model (often multiple linear regression or a neural network) is trained on a large dataset of compounds with known experimental boiling points[9][10]. The model correlates the molecular descriptors with the boiling points.
- Prediction: Once validated, the model can predict the boiling point of new, unsynthesized compounds based solely on their calculated descriptors[11]. The process involves generating descriptors for the target molecule and applying the established correlation[9].

The following diagram illustrates the logical workflow of a typical QSPR prediction process.



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*Workflow for QSPR Boiling Point Prediction.*

## Experimental Protocol: Boiling Point Determination

Given that **2-(trifluoromethyl)furan-3,4-dicarboxylic acid** is a solid at room temperature (inferred from related dicarboxylic acids), its boiling point is expected to be high and potentially close to its decomposition temperature. Therefore, the capillary method using a Thiele tube or a digital melting/boiling point apparatus is the recommended procedure. This method is suitable for small sample quantities[12].

Objective: To determine the boiling point of a solid organic compound.

Apparatus:

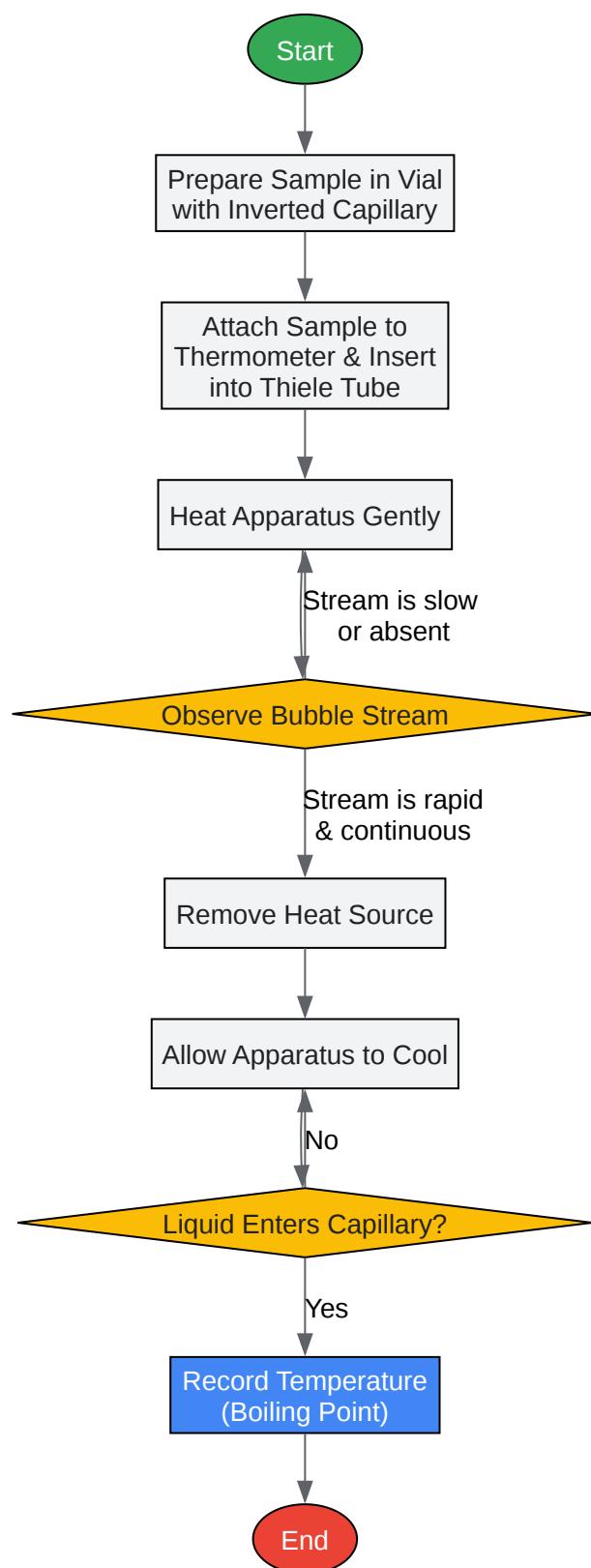
- Thiele tube or digital melting point apparatus with boiling point function
- High-temperature heating oil (e.g., silicone oil)
- Thermometer (calibrated, 0-400 °C range)
- Capillary tubes (sealed at one end)
- Small sample vial (e.g., Durham tube)
- Rubber band or other attachment mechanism

Procedure:

- Sample Preparation: Place a small amount (approx. 0.25-0.5 mL) of the liquid sample into the small vial[12]. If the compound is a solid, it must first be melted.
- Capillary Insertion: Insert a capillary tube (the type used for melting points) into the sample, with the open end down and the sealed end up[12].
- Apparatus Assembly: Attach the sample vial to the thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.
- Heating: Place the assembly into the Thiele tube filled with heating oil. Begin heating the side arm of the Thiele tube gently and continuously[12][13].
- Observation (First Stage): As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

- Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor pressure has exceeded the atmospheric pressure[12][14].
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
- Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube[12][14]. This is the point where the external pressure equals the vapor pressure of the substance.
- Record Data: Record the temperature. If possible, repeat the determination to ensure accuracy. Also, record the ambient barometric pressure, as boiling point is pressure-dependent[15].

The following diagram outlines the key decision points and steps in the experimental workflow.

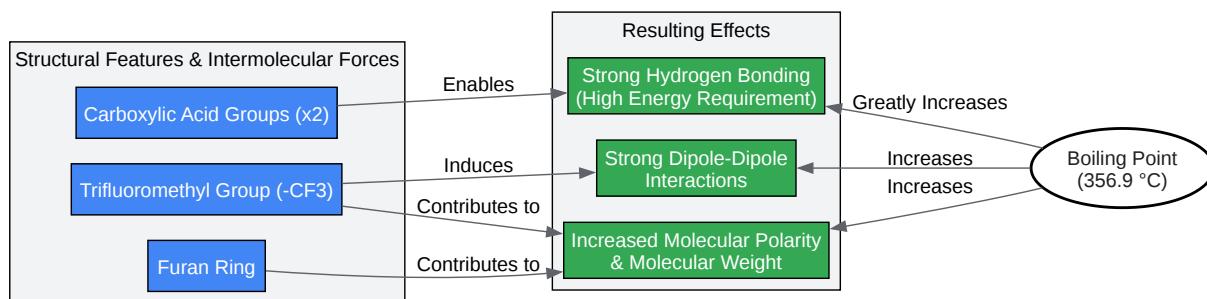


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*Experimental Workflow for Capillary Boiling Point Determination.*

## Structural Influence on Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. The structure of **2-(trifluoromethyl)furan-3,4-dicarboxylic acid** contains several functional groups that significantly influence these forces.



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### *Impact of Functional Groups on Boiling Point.*

- **Carboxylic Acid Groups:** The two carboxylic acid moieties are the most dominant feature. They can form strong intermolecular hydrogen bonds, creating dimers that significantly increase the energy required to transition the substance into the vapor phase, resulting in a very high boiling point.
- **Trifluoromethyl Group (-CF<sub>3</sub>):** This is a highly electronegative group, which introduces a strong dipole moment into the molecule. This enhances dipole-dipole interactions between molecules, further elevating the boiling point.
- **Furan Ring:** The furan ring contributes to the overall molecular size and provides a rigid, polar backbone.

The combination of strong hydrogen bonding, significant dipole-dipole forces, and a relatively high molecular weight (224.09 g/mol) collectively explains the high predicted boiling point of

356.9 °C[1][2][3].

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